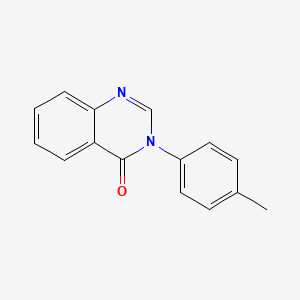

3-(4-methylphenyl)quinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |

InChI Key |

BCDBXRGJKSUXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylphenyl Quinazolin 4 3h One

Conventional Synthetic Routes to the Quinazolinone Core

Traditional methods for constructing the quinazolinone ring system have been well-established for decades. These routes often involve multi-step procedures and rely on readily available starting materials.

Anthranilic Acid as a Key Precursor in Quinazolinone Synthesis

Anthranilic acid (2-aminobenzoic acid) is a cornerstone in the synthesis of quinazolin-4(3H)-ones. One of the most common methods involves the acylation of anthranilic acid, followed by cyclization. For instance, reacting anthranilic acid with an appropriate acyl chloride leads to the formation of an N-acylanthranilic acid intermediate. This intermediate can then be cyclized, often by heating with acetic anhydride, to yield a 2-substituted-1,3-benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a versatile intermediate that readily reacts with primary amines to form the corresponding 3-substituted quinazolin-4(3H)-ones. nih.govijprajournal.com

In the context of synthesizing 3-(4-methylphenyl)quinazolin-4(3H)-one, this would involve the reaction of the benzoxazinone intermediate with p-toluidine. Another classical approach is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acid with amides. nih.govijarsct.co.in For example, heating anthranilic acid with formamide (B127407) can produce the parent quinazolin-4(3H)-one. ijarsct.co.in Modifications of this reaction allow for the introduction of substituents at various positions of the quinazolinone core. A one-step synthesis of 3-aryl-4(3H)-quinazolinones has also been developed by reacting anthranilic acid with triethyl orthoformate and an aryl amine in the presence of a catalytic amount of sulfuric acid. researchgate.net

Multi-step Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its analogues often follows a multi-step pathway that provides flexibility in introducing various substituents. A prevalent strategy begins with the acylation of anthranilic acid. nih.govijprajournal.com

Step 1: Formation of Benzoxazinone Intermediate Anthranilic acid is first condensed with an acylating agent, such as benzoyl chloride in the presence of pyridine, to form a 2-phenyl-1,3-benzoxazin-4-one. ijprajournal.com This intermediate is a key building block for a wide range of 2,3-disubstituted quinazolinones.

Step 2: Reaction with Primary Amine The benzoxazinone intermediate is then reacted with a primary amine to introduce the substituent at the N-3 position. To synthesize the target compound, this compound, the benzoxazinone would be treated with p-toluidine. This reaction typically occurs by refluxing the reactants in a suitable solvent like acetic acid. ijprajournal.com

This two-step sequence is a reliable and widely used method for preparing a library of 3-substituted quinazolin-4(3H)-one derivatives. For example, a series of 2-mercapto-3-phenyl(or benzyl) quinazolin-4(3H)-ones were synthesized by refluxing substituted anthranilic acids with phenyl or benzyl (B1604629) isothiocyanate in ethanol (B145695). nih.gov These intermediates can then be further modified.

Modern and Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies for quinazolinones. These modern approaches aim to reduce reaction times, improve energy efficiency, minimize waste, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. nih.gov The synthesis of quinazolin-4(3H)-ones has greatly benefited from this technology.

Microwave-assisted protocols have been developed for various key steps in quinazolinone synthesis. For example, the Niementowski synthesis has been re-investigated under microwave irradiation, resulting in enhanced yields and accelerated reactions. ijprajournal.com Liu and co-workers developed a microwave-promoted, one-pot, two-step synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids, carboxylic acids, and amines. ijprajournal.com The reaction proceeds through a benzoxazinone intermediate which is not isolated. ijprajournal.com

In a specific application, antimony(III) chloride (SbCl3) was used as an effective catalyst (1 mol%) for the condensation of anthranilamide with various aldehydes under solvent-free microwave irradiation. scispace.com This method provided good to excellent yields of quinazolin-4(3H)-one derivatives within minutes. scispace.com The combination of microwave heating and phase-transfer catalysis has also been employed for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, demonstrating an efficient and eco-friendly technique. farmaceut.org

| Reaction | Starting Materials | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Condensation | Anthranilamide, Benzaldehyde | Heating | 75% | SbCl3 (1 mol%), 200 W, solvent-free | 95% | scispace.com |

| Condensation | Anthranilamide, 4-Chlorobenzaldehyde | Heating | 83% | SbCl3 (1 mol%), 200 W, solvent-free | 94% | scispace.com |

| One-pot Synthesis | Anthranilic acid, Carboxylic acid, Amine | Multi-step, prolonged heating | Variable | 150-250°C, 3-10 min | Good | ijprajournal.com |

Deep Eutectic Solvents and Ionic Liquid Applications

Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered green solvents due to their low volatility, high thermal stability, and recyclability. nih.govroyalsocietypublishing.orgresearchgate.net They have been successfully applied as both solvents and catalysts in the synthesis of quinazolinones.

A mild and green protocol was developed for the synthesis of substituted quinazolinones and dihydroquinazolinones via a DES-mediated cyclization of anthranilamides with a series of aldehydes, affording products in good to excellent yields. researchgate.netrsc.org DESs, such as those based on choline (B1196258) chloride and urea (B33335) or L-(+)-tartaric acid, offer a non-toxic, biodegradable, and inexpensive reaction medium. nih.govtandfonline.com The use of DESs can be combined with other green techniques like ultrasonic irradiation to further enhance reaction efficiency. nih.govroyalsocietypublishing.org For instance, a facile and environmentally sustainable method for preparing diversified bis-quinazolinones was demonstrated using a recyclable l-(+)-tartaric acid–choline chloride DES under ultrasonic irradiation. nih.gov

Ionic liquids have also been explored as catalysts and reaction media. Basic imidazolium-based ionic liquids have been shown to act as effective catalysts in the condensation reactions to form quinazolinones in aqueous media. researchgate.net An electrochemical method for the direct C-H arylation of quinazolinones utilized an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM]BF4), in water as the electrolyte, providing a green route to 2-arylquinazolinones. acs.org

| Green Solvent System | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Choline chloride:Urea (DES) | Benzoxazinone, Amines | Green approach, potential antitumor agents | Not specified | tandfonline.com |

| L-(+)-tartaric acid–choline chloride (DES) | Anthranilamide, Aldehydes | Recyclable, eco-friendly, simple operation | Good to Excellent | nih.gov |

| [EMIM]BF4:H2O | Quinazolinone, Aryl diazonium salts | Electrochemical, mild, green synthesis | Moderate to Good | acs.org |

| 1-Propyl-3-alkylimidazole hydroxide (B78521) (IL) | 2-Aminobenzonitrile, Cyclohexanone | Catalyst and surfactant in aqueous media | Good | researchgate.net |

Photocatalytic and Transition-Metal-Free Synthetic Routes

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it prevents metal contamination in the final products. rsc.org Several transition-metal-free protocols for quinazolinone synthesis have been reported. rsc.orgrsc.orgmdpi.com

One approach involves a base-promoted protocol using polyethylene (B3416737) glycol 200 (PEG-200) as a reaction medium, which operates under mild conditions and provides a diverse set of quinazolinone scaffolds in good yields. rsc.org Another strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides, promoted by an oxidant like potassium persulfate (K2S2O8) under microwave conditions. rsc.orgresearchgate.net

Visible-light photocatalysis represents a cutting-edge, sustainable approach to organic synthesis. A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This reaction uses fluorescein (B123965) as an organic photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding under mild, metal-free conditions to afford a variety of products in good to excellent yields. nih.govresearchgate.netbohrium.com This strategy leverages visible light as a renewable and clean energy source. nih.gov

Derivatization Strategies and Chemical Reactivity of this compound

The this compound scaffold is a stable heterocyclic system that serves as a foundational structure for the development of a wide array of derivatives. The chemical reactivity of this core is characterized by the interplay between the fused benzene (B151609) ring and the pyrimidinone ring. While the quinazolinone ring itself is relatively stable, its strategic functionalization allows for extensive chemical modification. omicsonline.org Derivatization is often focused on the C2 position of the quinazolinone core, as the N3 position is already occupied by the 4-methylphenyl group, and the C4 position exists as a carbonyl group.

To enhance the reactivity of the C2 position for derivatization, synthetic strategies frequently begin not with the parent this compound, but with a precursor that has been functionalized at the C2 position with a suitable leaving group. Common precursors include 2-mercapto, 2-chloro, or 2-methylthio analogues, which readily undergo substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Nucleophilic Substitution Reactions at Key Positions (e.g., C2, N3)

The primary site for nucleophilic substitution on the this compound scaffold is the C2 position. The electron-withdrawing effect of the adjacent nitrogen atoms and the C4-carbonyl group makes the C2 position susceptible to nucleophilic attack, provided a good leaving group is present.

Reactivity at the C2 Position: In its unsubstituted form, the C2 position is generally not reactive enough for direct nucleophilic substitution. Therefore, derivatization strategies almost invariably involve activating this position. The conversion of the C4-carbonyl's tautomeric hydroxyl group into a better leaving group, or starting synthesis from precursors like 2-chloroquinazolines, is a common approach. For instance, studies on related 2,4-dichloroquinazolines show that nucleophilic substitution occurs preferentially and under milder conditions at the C4 position compared to the C2 position. mdpi.com This inherent difference in reactivity underscores the need to activate the C2 position for selective modification when the C4 position is a stable carbonyl.

Introduction of Diverse Substituents for Scaffold Diversification

Scaffold diversification of this compound is crucial for modulating its physicochemical properties and biological activity. This is primarily achieved by introducing a variety of substituents at the C2 position, often starting from a 2-mercapto precursor.

One of the most effective methods is the S-alkylation of 2-mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one. This reaction involves treating the starting material with various alkylating agents in the presence of a base. This process introduces a thioether linkage at C2, which can bear a wide range of functional groups, thereby diversifying the scaffold. For example, reaction with ethyl bromoacetate (B1195939) yields an ester functionality, which can be used for further chemical transformations. mdpi.comnih.gov

Another advanced method for scaffold diversification involves radical cyclization. In this approach, a side chain containing a radical precursor is attached to the N3 nitrogen, and a radical is generated. This radical can then attack the C2 position of the quinazolinone ring in an intramolecular homolytic aromatic substitution reaction, leading to the formation of novel fused polycyclic systems. rsc.org

Table 1: Examples of Substituents Introduced at the C2 Position for Scaffold Diversification

| Precursor | Reagent | Resulting C2-Substituent | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one | Ethyl bromoacetate | -S-CH₂-COOC₂H₅ (Ethyl 2-((3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate) | S-alkylation | mdpi.comnih.gov |

| 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one | Alkyl Halides (R-X) | -S-R (Alkylthio group) | S-alkylation | researchgate.net |

| 3-(Iodomethylphenyl)-quinazolin-4(3H)-one | Hexamethylditin / AIBN | Fused ring via intramolecular cyclization | Radical Cyclization | rsc.org |

| 2-Chloro-3-(4-methylphenyl)quinazolin-4(3H)-one | Amines (R-NH₂) | -NH-R (Substituted amino group) | Nucleophilic Aromatic Substitution | mdpi.comcu.edu.eg |

Reaction Pathways for Formation of Specific Analogues (e.g., 2-hydrazino, 2-substituted amino)

The synthesis of 2-hydrazino and 2-substituted amino analogues of this compound represents a key strategy for creating compounds with significant biological potential. These transformations typically rely on the displacement of a leaving group at the C2 position.

Formation of 2-Hydrazino Analogues:

The 2-hydrazino (-NHNH₂) group is a valuable synthon that can be introduced through the reaction of a C2-functionalized quinazolinone with hydrazine (B178648) hydrate (B1144303). The methylthio (-SCH₃) or mercapto (-SH) groups are excellent leaving groups for this transformation.

Pathway 1: The reaction of 2-mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one with hydrazine hydrate in a suitable solvent like n-butanol under reflux conditions leads to the formation of 2-hydrazino-3-(4-methylphenyl)quinazolin-4(3H)-one. mdpi.com

Pathway 2: A two-step process can also be employed, starting with the S-alkylation of the 2-mercapto precursor to form a 2-alkylthio derivative. This intermediate is then treated with hydrazine hydrate, where the hydrazino group displaces the alkylthio group to yield the final product. mdpi.comnih.gov This method is particularly useful as the intermediate ester can be converted directly to the corresponding acetohydrazide. mdpi.com

Formation of 2-Substituted Amino Analogues:

The introduction of substituted amino groups at the C2 position can be achieved through several routes:

Pathway 1 (Direct Amination): Nucleophilic substitution of a 2-chloro or 2-methylthio derivative with a wide range of primary or secondary amines provides direct access to 2-substituted amino quinazolinones. mdpi.com

Pathway 2 (Via Hydrazone Formation): The previously synthesized 2-hydrazino analogue can serve as a platform for further derivatization. Reaction of the 2-hydrazino group with various aldehydes and ketones results in the formation of the corresponding Schiff bases (hydrazones), introducing a diverse array of aryl or alkylideneamino moieties at the C2 position. mdpi.com

Pathway 3 (Via Oxazolone (B7731731) Ring Opening): The 2-hydrazino derivative can also act as a nucleophile to attack other heterocyclic rings. For example, reaction with 5(4H)-oxazolones results in ring cleavage of the oxazolone and the formation of a new, complex substituent at the C2 position. mdpi.com

Table 2: Reaction Pathways for Specific C2-Analogues

| Target Analogue | Starting Material | Key Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Hydrazino | 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one | Hydrazine hydrate | Reflux in n-butanol | mdpi.com |

| 2-(2-Hydrazinyl-2-oxoethyl)thio | Ethyl 2-((3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | Hydrazine hydrate | Stirring in ethanol at room temp. | mdpi.com |

| 2-Substituted Amino | 2-Chloro-3-(4-methylphenyl)quinazolin-4(3H)-one | Primary/Secondary Amines | Varies (e.g., reflux in ethanol) | cu.edu.eg |

| 2-(Benzylidenehydrazinyl) | 2-Hydrazino-3-(4-methylphenyl)quinazolin-4(3H)-one | Benzaldehyde | Reflux in ethanol with catalytic acid | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 4 Methylphenyl Quinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidationrsc.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR probes the carbon skeleton.

For 3-(4-methylphenyl)quinazolin-4(3H)-one, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons on both the quinazolinone and the 4-methylphenyl (p-tolyl) rings, typically appearing in the downfield region between δ 7.0 and 8.5 ppm. rsc.org The methyl group protons on the tolyl substituent give rise to a characteristic singlet peak in the upfield region, generally around δ 2.3-2.4 ppm. derpharmachemica.comrsc.org

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C=O) signal appearing significantly downfield (δ > 160 ppm). nih.gov Signals for the aromatic carbons and the C=N carbon are found in the δ 115-150 ppm range, while the methyl carbon signal is observed upfield.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish definitive structural assignments. mdpi.comresearchgate.netresearchgate.net For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the protons of the N-substituted phenyl ring and the carbons of the quinazolinone core (C-2 and C-4), unequivocally confirming the substitution pattern. researchgate.net

Table 2: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 7.0 - 8.5 | rsc.org |

| ¹H | Methyl Protons (-CH₃) | ~2.4 | rsc.org |

| ¹³C | Carbonyl Carbon (C=O) | > 160 | nih.gov |

| ¹³C | Aromatic Carbons | 115 - 150 | nih.gov |

| ¹³C | Methyl Carbon (-CH₃) | ~21 | - |

Mass Spectrometry Techniques (ESI-MS, HRMS, LC/MS, GCMS) for Molecular Weight and Fragmentation Analysismdpi.comrsc.orgnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₁₅H₁₂N₂O), the calculated molecular weight is approximately 236.27 g/mol . chemsynthesis.com High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.comrsc.org The protonated molecule [M+H]⁺ would be observed at an m/z value of approximately 237.1022. rsc.org

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation pathways. Common fragmentation patterns for quinazolinones may involve the cleavage of the substituent at the N-3 position or the fragmentation of the quinazolinone ring system itself, providing valuable data for structural confirmation. nist.gov

Elemental Analysis for Compositional Verificationijpscr.info

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a fundamental check for the purity and empirical formula of a newly synthesized compound.

The theoretical elemental composition of this compound (C₁₅H₁₂N₂O) is calculated based on its molecular formula and atomic weights. Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's proposed structure and purity. ijpscr.info

Table 3: Theoretical Elemental Composition of C₁₅H₁₂N₂O

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 76.25 |

| Hydrogen | H | 1.008 | 5.12 |

| Nitrogen | N | 14.007 | 11.86 |

| Oxygen | O | 15.999 | 6.77 |

Ultraviolet-Visible Spectroscopy for Electronic Transitionsnih.govorientjchem.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The aromatic and heterocyclic systems in this compound contain π-electrons and non-bonding (n) electrons that can be excited to higher energy orbitals.

The UV-Vis spectrum of quinazolinone derivatives typically displays absorption bands corresponding to π→π* and n→π* transitions. nih.gov These transitions are characteristic of the conjugated system formed by the benzene (B151609) and pyrimidinone rings. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the nature of substituents on the aromatic rings. This technique is also valuable for studying the stability of the compound in different solutions and under various conditions, such as light exposure. nih.gov

Thermal Analysis Techniques (e.g., TGA) for Thermal Stability Assessmentorientjchem.org

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing critical information about its thermal stability and decomposition profile.

For a stable organic compound like this compound, a TGA thermogram would show a stable baseline with no significant mass loss until the onset of thermal decomposition at an elevated temperature. The temperature at which decomposition begins is an important indicator of the compound's thermal stability. The analysis can reveal the presence of residual solvents or water if mass loss is observed at lower temperatures (e.g., below 150°C). orientjchem.org

Application of X-ray Crystallography and Density Functional Theory (DFT) Calculations for Structural Analysisnih.govbeilstein-journals.orgsemanticscholar.org

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state. It can also reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org DFT calculations are frequently employed to complement experimental data. They can be used to optimize the molecular geometry, predict spectroscopic properties (such as FT-IR vibrational frequencies and NMR chemical shifts), and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.gov The strong correlation between DFT-calculated and experimentally observed data provides a high level of confidence in the structural assignment. nih.gov

Preclinical Biological Activity and Pharmacological Profile of 3 4 Methylphenyl Quinazolin 4 3h One Derivatives

Anticancer and Antitumor Potential in In Vitro Models

Derivatives of 3-(4-methylphenyl)quinazolin-4(3H)-one have emerged as a promising class of compounds in cancer research, exhibiting potent activities that target various hallmarks of cancer. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes in cell signaling pathways, direct cytotoxic effects on cancer cells, and the induction of programmed cell death.

The anticancer potential of quinazolin-4(3H)-one derivatives is significantly attributed to their ability to inhibit tyrosine kinases, enzymes that play a crucial role in the regulation of cell growth, proliferation, and differentiation. Dysregulation of these kinases is a common feature in many cancers.

A series of quinazolin-4(3H)-one derivatives have demonstrated noteworthy inhibitory activity against multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For instance, certain derivatives have shown potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov Molecular docking studies have further elucidated the binding mechanisms, revealing that some of these compounds can act as ATP-competitive or non-competitive inhibitors of these kinases. nih.gov

Specifically, some quinazolin-4(3H)-one esters and hydrazides exhibited strong enzyme inhibitory activity against CDK2, with IC50 values comparable to the established inhibitor imatinib (B729). nih.gov In the context of HER2, a number of derivatives displayed excellent inhibitory activity, with one compound showing an IC50 value almost identical to the positive control, lapatinib (B449). nih.gov Similarly, potent EGFR inhibitory activity was observed for several derivatives when compared to the standard erlotinib (B232). nih.gov Furthermore, the design of 4-anilinoquinazoline (B1210976) derivatives has been explored to create dual inhibitors of both EGFR and VEGFR-2, which share a common downstream signaling pathway, potentially leading to a synergistic anticancer effect. amazonaws.com The development of new quinazolin-4(3H)-ones as specific VEGFR-2 inhibitors is an active area of research, with some compounds showing IC50 values in the nanomolar range. nih.govsemanticscholar.org

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Type | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one ester (2i) | CDK2 | 0.173 ± 0.012 | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3i) | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Positive Control) | CDK2 | 0.131 ± 0.015 | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3i) | HER2 | 0.079 ± 0.015 | nih.gov |

| Lapatinib (Positive Control) | HER2 | 0.078 ± 0.015 | nih.gov |

| Quinazolin-4(3H)-one ester (2h) | EGFR | - | nih.gov |

| Quinazolin-4(3H)-one ester (2i) | EGFR | - | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3h) | EGFR | - | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3i) | EGFR | - | nih.gov |

| Erlotinib (Positive Control) | EGFR | - | nih.gov |

The anticancer activity of this compound derivatives has been further substantiated by their cytotoxic effects against a panel of human cancer cell lines. These in vitro studies demonstrate the ability of these compounds to inhibit the proliferation of various cancer types.

For example, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of these compounds exhibited significantly greater cytotoxicity than the positive control, lapatinib, against both cell lines. nih.gov The quinazolin-4(3H)-one hydrazides, in particular, showed high inhibitory activity against MCF-7 cells. nih.gov

Further studies have demonstrated the cytotoxic potential of novel quinazoline (B50416) derivatives against human gastric carcinoma (MGC-803), breast cancer (MCF-7), lung cancer (PC-9 and A549), and another non-small cell lung cancer line (H1975), with most compounds showing low micromolar cytotoxicity. nih.gov Morpholine-substituted quinazoline derivatives have also been synthesized and found to display significant cytotoxic activity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values in the low micromolar range. rsc.org Additionally, the cytotoxic effects of some new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been screened against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines, with several compounds exhibiting broad-spectrum antitumor activity. researchgate.net

Table 2: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 | 0.20 ± 0.02 | nih.gov |

| Lapatinib (Positive Control) | MCF-7 | 5.9 ± 0.74 | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3g) | A2780 | 0.14 ± 0.03 | nih.gov |

| Lapatinib (Positive Control) | A2780 | 12.11 ± 1.03 | nih.gov |

| Morpholine derivative (AK-3) | A549 | 10.38 ± 0.27 | rsc.org |

| Morpholine derivative (AK-10) | A549 | 8.55 ± 0.67 | rsc.org |

| Morpholine derivative (AK-3) | MCF-7 | 6.44 ± 0.29 | rsc.org |

| Morpholine derivative (AK-10) | MCF-7 | 3.15 ± 0.23 | rsc.org |

| Quinazoline derivative (18) | MGC-803 | 0.85 | nih.gov |

Beyond direct cytotoxicity, research has delved into the molecular mechanisms by which these quinazolinone derivatives exert their antiproliferative effects. A key mechanism identified is the induction of cell cycle arrest and apoptosis (programmed cell death).

For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to effectively inhibit the growth of EGFR-TKI-resistant H1975 non-small cell lung cancer cells. nih.gov This compound was found to suppress the expression of activated Aurora Kinase A (p-AKA), a key regulator of the cell cycle. nih.gov The inhibition of AKA by this derivative led to a significant G2/M phase arrest, which subsequently triggered apoptosis in the cancer cells. nih.gov In another study, morpholine-substituted quinazoline derivatives were found to inhibit cell proliferation in the G1 phase of the cell cycle, with the primary cause of cell death being apoptosis. rsc.org The induction of apoptosis by a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative in oral squamous cell carcinoma cells was evidenced by the upregulation of cell cycle protein B, enhanced phosphorylation of histone H3, and cleavage of PARP, all of which are indicative of mitotic arrest followed by apoptosis. mdpi.com

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway that is often dysregulated in cancer, playing a vital role in cell growth, survival, and proliferation. researchgate.net The development of quinazoline-based compounds as PI3K inhibitors represents a promising therapeutic strategy.

Rationally designed chemical derivatives of 4-methylquinazoline (B149083) have been identified as high-efficiency PI3K inhibitors. researchgate.net Furthermore, quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit histone deacetylase and phosphoinositide 3-kinase mediated signaling pathways. nih.gov The dysregulation of the PI3K pathway is a common feature in human cancers, making it a key target for drug development. researchgate.net

Antimicrobial Spectrum: Antibacterial and Antifungal Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, including efficacy against clinically relevant bacterial and fungal pathogens.

The emergence of antibiotic-resistant bacteria, particularly Gram-positive strains like Staphylococcus aureus, poses a significant threat to public health. nih.govnih.gov Research into new antibacterial agents has identified quinazolin-4(3H)-one derivatives as a promising class of compounds.

A series of new 3-phenylquinazolin-4(3H)-one derivatives have been designed and synthesized, exhibiting selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 0.125–8 µg/mL. nih.gov Notably, some of these compounds were also effective against multidrug-resistant S. aureus (MDR-S. aureus), including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov The structure-activity relationship (SAR) of 4(3H)-quinazolinones against MRSA has been explored, leading to the identification of compounds that synergize with existing antibiotics like piperacillin-tazobactam. nih.gov These quinazolinones are believed to bind to an allosteric site of penicillin-binding protein 2a (PBP2a), which in turn allows β-lactam antibiotics to bind to the active site and exert their bactericidal effects. nih.gov Further studies have confirmed the antimicrobial potential of various quinazolin-4(3H)-one derivatives against S. aureus. eco-vector.compharmpharm.rufrontiersin.org

**Table 3: Antibacterial Activity of Selected 3-Phenylquinazolin-4(3H)-one Derivatives Against *Staphylococcus aureus***

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 4a | 0.125-8 | nih.gov |

| 4c | 0.125-8 | nih.gov |

| 4e | 0.125-8 | nih.gov |

| 4f | 0.125-8 | nih.gov |

| 4g | 0.125-8 | nih.gov |

| 4i | 0.125-8 | nih.gov |

| 4o | 0.125-8 | nih.gov |

| 4p | 0.125-8 | nih.gov |

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated notable antibacterial activity against several Gram-negative pathogens. nih.govfrontiersin.org Studies have shown that these compounds can be effective against clinically relevant bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govbiomedpharmajournal.org

The antibacterial efficacy of these derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. nih.goveco-vector.com The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinazolinone ring system play a critical role in their antibacterial potency. For instance, the presence of electron-withdrawing groups, such as a chlorine atom, on the phenyl ring has been associated with good antibacterial activity. nih.gov

In one study, novel quinazolinone Schiff base derivatives were synthesized and evaluated for their antibacterial effects. Several of these compounds showed good activity against E. coli, with minimum inhibitory concentrations (MIC) recorded at 128 µg/mL. nih.gov Another compound demonstrated notable activity against P. aeruginosa with a MIC of 32 µg/mL. nih.gov Furthermore, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial activity against multidrug-resistant strains of E. coli K1, Klebsiella pneumoniae, and P. aeruginosa. nih.gov

Research has also explored 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, which displayed considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study highlighted that 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one exhibited superior activity among a series of synthesized compounds. frontiersin.org

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives Against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinazolinone Schiff base (4e, 4m) | Escherichia coli | 128 | nih.gov |

| Quinazolinone Schiff base (4e) | Pseudomonas aeruginosa | 32 | nih.gov |

| Quinazolinone Derivative (A-4) | Pseudomonas aeruginosa | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone Derivative (A-2) | Escherichia coli | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

Antifungal Efficacy Against Yeast and Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The quinazolinone scaffold has been a fertile ground for the development of potent antifungal agents. Derivatives have shown significant efficacy against a range of yeast and fungal pathogens, including the commonly encountered Candida albicans and Aspergillus niger. nih.govpsu.edu

The mechanism of antifungal action for some of these derivatives is linked to the inhibition of enzymes crucial for fungal cell survival. For instance, some azole-containing quinazolinones target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov

Several studies have reported promising antifungal activity. In one investigation, almost all of a series of newly synthesized quinazolinone derivatives showed good activity against C. albicans and A. niger. nih.gov Specifically, fused pyrrolo-quinazolinone and pyridazino-quinazolinone derivatives were effective against both fungal strains at concentrations of 32 or 64 μg/ml. nih.gov Another study found that a series of 3-alkylquinazolin-4-one derivatives displayed antifungal activity, with 6-bromo-3-propylquinazolin-4-one (B7488161) being particularly effective. nih.gov

Furthermore, research into new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also demonstrated their potential as antifungal agents against C. albicans and A. niger. mdpi.com The antifungal potential of these compounds underscores their promise as leads for the development of new antifungal therapies. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Fused pyridazine-quinazolinone (2) | Aspergillus niger | 32 | nih.gov |

| Fused pyridazine-quinazolinone (3) | Candida albicans | 32 | nih.gov |

| Fused pyrolo-quinazolinone (8, 9, 10) | C. albicans & A. niger | 32 or 64 | nih.gov |

| Quinazolinone Derivative (13, 11) | C. albicans & A. niger | 32 | nih.gov |

| Quinazolinone Derivative (A-6) | Candida albicans | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

| Quinazolinone Derivative (A-3) | Aspergillus niger | Excellent Activity at 50 µg/mL | biomedpharmajournal.org |

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. nih.govresearchgate.net Preclinical studies, often employing animal models, have demonstrated significant anti-inflammatory and analgesic properties for this class of compounds. nih.govjneonatalsurg.com

The anti-inflammatory activity is frequently assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.govjneonatalsurg.com In this model, many quinazolinone derivatives have shown a dose-dependent reduction in paw swelling, with some compounds exhibiting efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. jneonatalsurg.comnih.gov The proposed mechanism for their anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov

For evaluating analgesic effects, the acetic acid-induced writhing test in mice is commonly used to screen for peripheral analgesic activity. nih.govjneonatalsurg.com Several quinazolinone derivatives have been shown to significantly reduce the number of writhes, indicating their ability to block pain signals. nih.gov For instance, one study reported that compounds 4, 6c, 12-14, 16, 18, 19, and 22 induced a significant reduction in the writhing response when compared to indomethacin. nih.gov Central analgesic activity is often assessed using the hot plate test. jneonatalsurg.com

Notably, some of these derivatives have shown a good gastrointestinal safety profile in comparison to traditional NSAIDs like aspirin, which are known to cause stomach ulcers. nih.govnih.gov For example, 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one was identified as a potent anti-inflammatory agent with only mild ulcerogenic potential. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS3) | Carrageenan-induced edema | More potent than diclofenac (B195802) sodium | nih.gov |

| 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS2) | Acetic acid-induced writhing | Most active analgesic agent in the series | nih.gov |

| Quinazolinone derivatives (VIa, VIb) | Carrageenan-induced edema | Most potent anti-inflammatory in the series | nih.gov |

| Quinazolinone derivatives (6c, 12, 14, 16, 18, 22) | Carrageenan-induced edema | Good dose-dependent activity | nih.gov |

Neuropharmacological Activities: Anticonvulsant and Neuroprotective Properties (e.g., AMPA Receptor Antagonism)

The quinazolinone core is a well-established scaffold in the development of agents with neuropharmacological activity, particularly as anticonvulsants. researchgate.netnih.gov The historical use of methaqualone, a quinazolinone derivative, as a sedative-hypnotic has spurred further research into this class for its effects on the central nervous system (CNS). mdpi.com

The anticonvulsant properties of these derivatives are often evaluated using the maximal electroshock (MES) test in animal models, which is indicative of a compound's ability to prevent the spread of seizures. researchgate.net Several synthesized quinazolinone analogues have shown potent anticonvulsive activity in the MES screen, with some being equipotent to the established antiepileptic drug phenytoin. researchgate.net

The mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is believed to involve the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. mdpi.com Methaqualone, for example, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. mdpi.com Structure-activity relationship studies have highlighted that the quinazolin-4(3H)-one moiety is a crucial hydrophobic domain for binding to the GABA-A receptor. mdpi.com

While the anticonvulsant activity through GABA-A receptor modulation is well-documented, the role of this compound derivatives as AMPA receptor antagonists is an area of ongoing investigation. AMPA receptors are another key target in the CNS, and their antagonism can lead to neuroprotective and anticonvulsant effects. Further research is needed to fully elucidate the interaction of these specific quinazolinone derivatives with AMPA receptors.

Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Quinazolinone Derivative (A-1) | MES test | Highest level of activity in the series | researchgate.net |

| Quinazoline analogues (III, IV) | PTZ induced clonic convulsion | 100% protection | nih.gov |

| Quinazolinone semicarbazones | MES, scSTY tests | Potent anticonvulsive activity | researchgate.net |

Enzyme Inhibition Studies Beyond Kinases

Beyond their well-known effects on protein kinases, derivatives of this compound have been shown to inhibit other classes of enzymes, highlighting their potential for a broader range of therapeutic applications.

Aspartate transcarbamylase (ATCase) is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. Its inhibition can have significant effects on cell proliferation, making it a target for anticancer therapies. Quinazolinone derivatives have been identified as a new class of ATCase inhibitors. nih.govtandfonline.com

In vitro studies have shown that these compounds can effectively inhibit mammalian ATCase in a concentration-dependent manner. tandfonline.com For example, one study investigated four quinazolinone derivatives and found that they were all potent inhibitors of mouse hepatic ATCase, with IC50 values ranging from 0.15 to 0.35 mM. tandfonline.com This was more potent than the known inhibitor thymidine (B127349) (IC50 = 0.6 mM). tandfonline.com

The most potent compound in that study, 2-phenyl-1,3-4(H)benzothiazin-4-thione, acted as a noncompetitive inhibitor with respect to both substrates, aspartate and carbamoyl (B1232498) phosphate. nih.govtandfonline.com In vivo studies also confirmed the inhibitory effect, with a 1 mg dose of these derivatives leading to a 40%-58% decrease in ATCase relative activity. nih.govtandfonline.comresearchgate.net

Table 5: Inhibition of Mouse Hepatic ATCase by Quinazolinone Derivatives

| Compound | IC50 (mM) | Reference |

|---|---|---|

| Compound 1 | 0.24 | tandfonline.com |

| Compound 2 | 0.15 | tandfonline.com |

| Compound 3 | 0.18 | tandfonline.com |

| Compound 4 | 0.35 | tandfonline.com |

| Thymidine (Reference) | 0.6 | tandfonline.com |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. Several series of quinazolin-4(3H)-one derivatives have been designed and synthesized as potential cholinesterase inhibitors. researchgate.netnih.govdergipark.org.tr

These derivatives have shown varying degrees of inhibitory activity against both AChE and BChE. researchgate.netelsevierpure.com For instance, a series of 2-(2-indolyl-)-4(3H)-quinazolines derivatives were designed as ring-opened analogues of the alkaloid rutaecarpine. Several of these compounds exhibited strong inhibitory activity and high selectivity for AChE over BuChE. nih.gov

In another study, a series of quinazolin-4(3H)-one derivatives were evaluated for both cholinesterase inhibition and anti-inflammatory activities. One compound, MR2938 (B12), displayed a promising AChE inhibitory activity with an IC50 value of 5.04 μM. researchgate.netnih.gov Kinetic studies of some of the most active dihydroquinazolin-4(1H)-one derivatives revealed a noncompetitive mode of inhibition for AChE and a competitive mode for BChE. researchgate.net

Table 6: Cholinesterase Inhibitory Activity of a Selected Quinazolinone Derivative

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 | researchgate.netnih.gov |

Carbonic Anhydrase (hCA I/II) Inhibition

Derivatives of the quinazolinone scaffold have been investigated for their inhibitory potential against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. researchgate.net Inhibition of specific isoforms, such as human carbonic anhydrase I and II (hCA I and hCA II), is a therapeutic strategy for conditions like glaucoma. researchgate.net

A series of synthesized quinazolinone derivatives demonstrated moderate to significant inhibition against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II), with IC50 values ranging from 8.9 to 67.3 μM and 14.0 to 59.6 μM, respectively. researchgate.net Kinetic studies revealed a competitive mode of inhibition for the most active compounds. researchgate.net For instance, one derivative showed Ki values of 13.0 ± 0.013 μM against bCA-II and 14.25 ± 0.017 μM against hCA-II. researchgate.net

Another study on 2-substituted quinazolin-4(3H)-ones identified compounds with selective inhibitory activity against carbonic anhydrase-II. nih.gov Compound 22 (IC50 = 61.33 ± 2.38 µM), 1 (IC50 = 108.30 ± 0.93 µM), and 21 (IC50 = 191.93 ± 2.72 µM) showed notable inhibition compared to the standard, acetazolamide (B1664987) (IC50 = 0.12 ± 0.03 µM). nih.gov Furthermore, certain 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones have been reported as potent inhibitors of hCA I (KIs = 135–282 nM) and hCA II (KIs = 0.25–10.8 nM). nih.gov

The inhibitory activity is influenced by the substitution pattern on the quinazolinone core. For example, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives showed potent hCA XII inhibitory activity with KI values in the low nanomolar range (2.4–49.1 nM), comparable to acetazolamide (KI = 5.7 nM). tandfonline.com

Table 1: Carbonic Anhydrase (CA) Inhibition by Quinazolinone Derivatives

| Compound | Target Enzyme | Inhibition Value | Unit | Reference |

|---|---|---|---|---|

| Derivative Series | bCA-II | 8.9 - 67.3 | IC50 (µM) | researchgate.net |

| Derivative Series | hCA-II | 14.0 - 59.6 | IC50 (µM) | researchgate.net |

| Compound 22 | CA-II | 61.33 ± 2.38 | IC50 (µM) | nih.gov |

| Compound 1 | CA-II | 108.30 ± 0.93 | IC50 (µM) | nih.gov |

| Compound 21 | CA-II | 191.93 ± 2.72 | IC50 (µM) | nih.gov |

| Compound 15 | CA-II | 20.94 ± 0.58 | IC50 (µM) | nih.gov |

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto derivatives | hCA I | 135 - 282 | KI (nM) | nih.gov |

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto derivatives | hCA II | 0.25 - 10.8 | KI (nM) | nih.gov |

| S-substituted 2-mercaptoquinazolinone derivatives | hCA XII | 2.4 - 49.1 | KI (nM) | tandfonline.com |

Phosphodiesterase (PDE) and Urease Inhibition

Phosphodiesterase (PDE) Inhibition

Quinazoline derivatives have been identified as a new family of potent mixed inhibitors for phosphodiesterase type 3 and type 4 (PDE3/4), with some compounds showing IC50 values in the nanomolar range. nih.gov A study focusing on 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives reported promising inhibitory activity against PDE. research-nexus.net Notably, compound 10d exhibited a strong inhibitory concentration (IC50) of 1.15 μM. research-nexus.net Another investigation of 2-substituted quinazolin-4(3H)-ones found that compounds 17 (IC50 = 210.7 ± 2.62 µM), 16 (IC50 = 301.6 ± 1.18 µM), and 13 (IC50 = 458.13 ± 3.60 µM) selectively inhibited phosphodiesterase-I. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors to combat issues in agriculture and medicine. researchgate.netrsc.org Several studies have demonstrated the potent urease inhibitory activity of quinazolin-4(3H)-one derivatives. A series of quinazolinone derivatives containing triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities showed excellent activity, with IC50 values ranging from 1.88 ± 0.17 to 6.42 ± 0.23 µg/mL. nih.gov The most potent compounds in this series, 5c , 5e , and 5a , had IC50 values of 1.88 ± 0.17 µg/mL, 1.90 ± 0.10 µg/mL, and 1.96 ± 0.07 µg/mL, respectively, which were significantly better than the standard inhibitor thiourea (B124793) (IC50 = 15.06 ± 0.68 µg/mL). nih.gov

Similarly, a series of quinazolinone hybrid molecules incorporating coumarin (B35378), furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings also displayed outstanding urease inhibitory potential, with IC50 values ranging from 1.26 ± 0.07 to 7.35 ± 0.31 μg/mL. nih.gov The coumarin derivatives within this series were particularly effective, with IC50 values between 1.26 ± 0.07 and 1.82 ± 0.10 μg/mL. nih.gov

Table 2: Phosphodiesterase (PDE) and Urease Inhibition by Quinazolinone Derivatives

| Activity | Compound | Inhibition Value | Unit | Reference |

|---|---|---|---|---|

| PDE Inhibition | Compound 10d | 1.15 | IC50 (µM) | research-nexus.net |

| PDE-I Inhibition | Compound 17 | 210.7 ± 2.62 | IC50 (µM) | nih.gov |

| PDE-I Inhibition | Compound 16 | 301.6 ± 1.18 | IC50 (µM) | nih.gov |

| PDE-I Inhibition | Compound 13 | 458.13 ± 3.60 | IC50 (µM) | nih.gov |

| Urease Inhibition | Compound 5c | 1.88 ± 0.17 | IC50 (µg/mL) | nih.gov |

| Urease Inhibition | Compound 5e | 1.90 ± 0.10 | IC50 (µg/mL) | nih.gov |

| Urease Inhibition | Compound 5a | 1.96 ± 0.07 | IC50 (µg/mL) | nih.gov |

| Urease Inhibition | Coumarin derivatives (10a-d) | 1.26 ± 0.07 to 1.82 ± 0.10 | IC50 (µg/mL) | nih.gov |

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer drugs. patsnap.com Quinazolinone-containing compounds have been designed as DHFR inhibitors due to their structural resemblance to folic acid. researchgate.net A study of new 4(3H)-quinazolinone analogs identified several potent DHFR inhibitors. nih.gov Compounds 28 , 30 , and 31 were the most active, with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Other research on 2,3,6-substituted quinazolin-4(3H)-ones discovered compounds with IC50 values as low as 0.02 μM against bovine liver DHFR. nih.gov

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is another critical enzyme in DNA synthesis. Research into 4-thio-substituted analogues of quinazoline antifolates has explored their potential as TS inhibitors. nih.gov A study on two series of nonclassical quinazolines, specifically 10-propargyl-5,8-dideazafolic acid derivatives, found them to be potent inhibitors of L1210 TS. scispace.com The 2-amino target compounds in this series generally showed strong inhibition, with IC50 values ranging from 0.51 to 11.5 μM. scispace.com These findings indicate that the glutamate (B1630785) moiety typical in folate analogues is not an absolute requirement for potent TS inhibition. scispace.com

Table 3: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

| Target Enzyme | Compound Series/Number | Inhibition Value | Unit | Reference |

|---|---|---|---|---|

| DHFR | Compound 28 | 0.5 | IC50 (µM) | nih.gov |

| DHFR | Compound 30 | 0.4 | IC50 (µM) | nih.gov |

| DHFR | Compound 31 | 0.4 | IC50 (µM) | nih.gov |

| L1210 TS | 2-Amino 10-propargyl-5,8-dideazafolic acid derivatives | 0.51 - 11.5 | IC50 (µM) | scispace.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnorthumbria.ac.uk Several quinazolinone derivatives have been identified as novel tyrosinase inhibitors.

One study synthesized 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1 ) from natural citral (B94496) and found it to be a mixed-type, reversible tyrosinase inhibitor with an IC50 value of 103 ± 2 μM. nih.gov The inhibition constants KI and KIS were determined to be 117.07 μM and 423.63 μM, respectively. nih.gov Another derivative, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, was reported to inhibit the diphenolase activity of tyrosinase with an IC50 of 120 ± 2 μM. researchgate.net

A series of isopropylquinazolinone derivatives were also evaluated, with compound 9q , which has a 4-fluorobenzyl moiety, showing the most potent activity with an IC50 value of 34.67 ± 3.68 µM. nih.gov Kinetic studies revealed a mixed-type inhibition for this compound. nih.gov

Table 4: Tyrosinase Inhibition by Quinazolinone Derivatives

| Compound | Inhibition Value | Inhibition Constants | Unit | Reference |

|---|---|---|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 103 ± 2 | KI = 117.07, KIS = 423.63 | IC50 (µM), KI (µM), KIS (µM) | nih.gov |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | 120 ± 2 | KI = 703.2, KIS = 222.1 | IC50 (µM), KI (µM), KIS (µM) | researchgate.net |

| Compound 9q (isopropylquinazolinone derivative) | 34.67 ± 3.68 | Not specified | IC50 (µM) | nih.gov |

Receptor Binding and Antagonism Profiling

Adenosine (B11128) Receptor (A2AR) Antagonism

Adenosine A2A receptors (A2AR) are G protein-coupled receptors that have emerged as therapeutic targets for neurodegenerative diseases like Parkinson's disease. nih.govwikipedia.org The 2-aminoquinazoline (B112073) scaffold has been identified as a promising structure for designing new A2AR antagonists. nih.gov

Pharmacophore-based screening has identified 4-methylquinazoline derivatives as adenosine receptor antagonists. nih.gov One such derivative, 38 (CMB 6446), was found to be a potent A2B receptor antagonist with a binding Ki value of 112 nM. nih.gov

More recent research has focused on developing highly effective A2A adenosine receptor antagonists from novel quinazoline derivatives. nih.gov A previously identified hit compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1 ), showed a high affinity for the human A2A receptor (hA2AR) with a Ki of 20 nM. nih.gov Further synthesis of new 2-aminoquinazoline derivatives with various substitutions led to compounds with even higher affinity. For example, compound 5m displayed a Ki value of 5 nM for hA2AR and demonstrated antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov

Table 5: Adenosine Receptor (A2AR) Antagonism by Quinazoline Derivatives

| Compound | Target Receptor | Affinity/Activity | Unit | Reference |

|---|---|---|---|---|

| 38 (CMB 6446) | A2B | 112 | Ki (nM) | nih.gov |

| 1 (6-bromo-4-(furan-2-yl)quinazolin-2-amine) | hA2AR | 20 | Ki (nM) | nih.gov |

| 5m | hA2AR | 5 | Ki (nM) | nih.gov |

| 5m | hA2AR | 6 | IC50 (µM) | nih.gov |

| 9x | hA2AR | 21 | Ki (nM) | nih.gov |

| 10d | hA2AR | 15 | Ki (nM) | nih.gov |

Serotonin (B10506) Receptor (5-HT2A) Antagonism

The serotonin 5-HT2A receptor is a key target for numerous antipsychotic medications. nih.gov Blockade of this receptor is a fundamental pharmacological characteristic of these drugs. nih.gov Certain quinazoline derivatives are well-known for their potent 5-HT2A receptor antagonism.

Ketanserin (B1673593), a quinazoline derivative, is one of the most widely used tools in preclinical research for studying 5-HT2A receptor function. nih.gov Studies on selective 5-HT2A antagonists have shown that they can have different effects on receptor protein levels. nih.gov For instance, chronic administration of ketanserin was found to cause significant down-regulation of 5-HT2A receptor protein. nih.govresearchgate.net In contrast, another antagonist, SR46349B, led to an up-regulation of these receptors, while other antagonists like altanserin (B1665730) and pimavanserin (B1677881) had no effect. nih.gov This demonstrates that even within the same class, antagonists can exhibit functional selectivity.

N-Methyl-D-Aspartate Receptor (NMDAR) Inhibition

Derivatives of the quinazolin-4(3H)-one scaffold have been identified as a novel class of N-Methyl-D-Aspartate (NMDA) receptor antagonists. Research has demonstrated that these compounds can selectively inhibit NMDA receptor function through a non-competitive and voltage-independent mechanism. nih.gov This suggests that their site of action is distinct from the agonist binding site or the channel pore. nih.gov

One study identified a series of derivatives with an (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone as subunit-selective NMDA receptor antagonists. nih.gov Within this series, specific analogues showed a significant preference for recombinant NR2C/D-containing receptors over those containing NR2A/B subunits. nih.gov For instance, compounds such as (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid and (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one demonstrated complete inhibition of NR1/NR2D responses with IC50 values in the micromolar range. nih.gov

Further investigations into quinazolinone derivatives have explored their potential as anticonvulsant agents by targeting NMDAR. A series of 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl) quinazolin-4(3H)-ones were synthesized and evaluated for their antiepileptic effects. nih.gov In vivo studies showed that specific derivatives exhibited potent activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of epilepsy. nih.gov Another study highlighted a derivative, 2-(2-oxo-2-p-tolyl-ethylsulfanyl)-3-phenyl-3H-quinazolin-4-one, as a promising anticonvulsant agent that also provides a neuroprotective effect against NMDA-induced excitotoxicity. researchgate.net

| Compound Derivative | Receptor/Assay | Observed Activity |

|---|---|---|

| (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | NR1/NR2D NMDA Receptor | IC50 of 9 µM nih.gov |

| (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one | NR1/NR2D NMDA Receptor | IC50 of 5 µM nih.gov |

| 2-methyl-3-(4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one | Maximal Electroshock (MES) Test | Active at 30 mg/kg i.p. after 0.5 hr and 4.0 hr nih.gov |

| 2-methyl-3-(4-(5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one | Maximal Electroshock (MES) Test | Active at 30 mg/kg i.p. after 0.5 hr and 4.0 hr nih.gov |

| 2-(2-oxo-2-p-tolyl-ethylsulfanyl)-3-phenyl-3H-quinazolin-4-one | NMDA-induced excitotoxicity | Exhibited neuroprotective effects researchgate.net |

Ghrelin Receptor (GHS-R1a) Antagonism

The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), is a key regulator of appetite and glucose metabolism. Antagonism of this receptor has been proposed as a therapeutic strategy for obesity and diabetes. nih.gov Research in this area has led to the identification of piperidine-substituted quinazolinone derivatives as a new class of potent and selective small-molecule GHS-R1a antagonists. nih.gov

Starting from an agonist compound with poor oral bioavailability, optimization efforts led to the development of orally bioavailable antagonists. nih.gov These compounds were evaluated for their in vivo efficacy, where selected derivatives demonstrated suppression of food intake, reduction in body weight, and glucose-lowering effects. The latter was found to be mediated by glucose-dependent insulin (B600854) secretion. nih.gov This highlights the potential of the quinazolinone scaffold in developing treatments for metabolic disorders.

| Compound Derivative Class | Target Receptor | Pharmacological Profile |

|---|---|---|

| Piperidine-substituted quinazolinones | Ghrelin Receptor (GHS-R1a) | Potent, selective, and orally bioavailable antagonists nih.gov |

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are involved in the regulation of blood pressure, and their antagonists are used in the treatment of hypertension. The quinazolinone core is a feature of known α1-adrenoceptor antagonists like prazosin. Building on this, novel series of quinazolinone-arylpiperazine derivatives have been designed and synthesized as promising α1-adrenoceptor antagonists. nih.gov

Three series of new derivatives, including 2-[(4-substituted piperazin-1-yl) methyl]quinazolin-4(3H)-ones, were synthesized and evaluated for their in vivo hypotensive activity. nih.gov The most potent compounds were further tested on isolated thoracic aortic rings from rats. All tested compounds displayed α1-blocking activity, with IC50 values ranging from 0.2 to 0.4 mM, which was noted as being less potent than the reference drug prazosin. nih.gov Molecular modeling studies were also performed to understand the interaction of these compounds with the α1-adrenoceptor, predicting their mechanism of action. nih.gov

| Compound Derivative Class | Target Receptor | Observed Activity |

|---|---|---|

| Quinazolinone-arylpiperazine derivatives | Alpha-1 Adrenergic Receptor | IC50 values ranging from 0.2 to 0.4 mM nih.gov |

Structure Activity Relationship Sar Studies and Molecular Basis of Activity for 3 4 Methylphenyl Quinazolin 4 3h One Derivatives

Impact of Substituent Variation on the Quinazolinone Core (e.g., at C2, N3, C6, C7)

The quinazolinone core offers several positions for substitution, with C2, N3, C6, and C7 being the most extensively studied. Modifications at these sites can significantly alter the compound's pharmacological profile. nih.govresearchgate.net

C2 Position: The substituent at the C2 position plays a vital role in determining the binding mode and potency of the molecule. nih.gov SAR studies have shown that introducing a phenyl ring at this position is often essential for activities like DNA topoisomerase and breast cancer resistance protein (BCRP) inhibition. nih.gov For antibacterial activity, an alkyne substituent at this position was found to be highly potent. acs.org The size of the C2 substituent can also influence which binding pocket of a target protein is occupied; larger substituents may favor binding to more spacious active sites to minimize steric hindrance. nih.gov Increasing the length of alkyl chains at C2 can enhance hydrophobic interactions but may also lead to unfavorable steric clashes with certain amino acid residues. nih.gov

C6 and C7 Positions: The benzene (B151609) ring of the quinazolinone core, particularly at the C6 and C7 positions, is a key area for modification. The introduction of halogen atoms, such as fluorine or chlorine, can enhance biological activity. nih.govnih.gov For example, a fluorine atom at C7 was found to result in a stronger binding affinity to NF-κB than a fluorine atom at C6. nih.gov Similarly, a chlorine atom at the C7 position has been shown to favor anticonvulsant activity. nih.gov Bulkier, electron-donating groups at the C6 and C7 positions have also been found to increase the inhibitory activity of certain quinazoline (B50416) derivatives against enzymes like EGFR kinase. mdpi.com

Table 1: Effect of Substitutions on the Quinazolinone Core

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Phenyl Ring | Essential for topoisomerase and BCRP inhibition. | nih.gov |

| C2 | Alkyl Chains | Increased length can enhance hydrophobic interactions but may cause steric clashes. | nih.gov |

| C2 | Alkyne Group | Potent antibacterial activity. | acs.org |

| N3 | Substituted Aromatic/Heterocyclic Rings | Considered essential for antimicrobial activity; can increase potency. | nih.govnih.gov |

| C6/C7 | Halogens (F, Cl) | Enhances binding affinity and specific activities (e.g., anticonvulsant). | nih.govnih.gov |

| C7 | Bulkier Groups | Favorable for EGFR kinase inhibitory activity. | mdpi.com |

Elucidation of Pharmacophoric Features Essential for Biological Activity

Pharmacophore modeling helps identify the key structural features of a molecule that are responsible for its biological activity. For quinazolinone derivatives, several pharmacophore models have been proposed for different therapeutic targets.

A common pharmacophoric model for inducible nitric oxide synthase (iNOS) inhibition includes four key features: a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com For inhibitors of soluble epoxide hydrolase (sEH), the amide group often serves as a primary pharmacophore. ijpscr.info

In the context of acetylcholinesterase (AChE) inhibitors, a validated pharmacophore model known as AAAHR_1 has been developed. tandfonline.com This model highlights the importance of specific arrangements of aromatic, acceptor, and hydrophobic features that allow the quinazolinone scaffold to interact effectively with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. tandfonline.com These models serve as valuable tools in virtual screening and the rational design of new, more potent inhibitors. tandfonline.comnih.gov

Correlation of Structural Modifications with Enzyme Inhibition Potency

The potency of quinazolinone derivatives as enzyme inhibitors is highly dependent on their specific structural modifications. Quantitative data from enzyme inhibition assays provide clear correlations between chemical structure and inhibitory strength.

For instance, studies on cholinesterase inhibition have shown that certain 3-(aryl)quinazolin-4(3H)-one derivatives exhibit potent activity. The position and nature of substituents on the N3-phenyl ring significantly influence potency. Derivatives with electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OCH3) at different positions of this ring have demonstrated Ki values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the nanomolar range, often exceeding the potency of standard inhibitors. bezmialem.edu.trnih.gov

Similarly, in the realm of anticancer research, quinazolinone derivatives have been evaluated as inhibitors of multiple tyrosine kinases. A series of quinazolin-4(3H)-one esters and hydrazides showed potent inhibition against CDK2, HER2, and EGFR. The conversion of an ester linkage to a hydrazide moiety at the C2 position generally resulted in enhanced cytotoxicity and enzyme inhibitory activity. nih.gov The presence of specific substituents, such as a 3,4-dichloro-2-fluorophenylamino group, led to compounds with excellent, sub-micromolar IC50 values against these kinases. nih.gov

The inhibitory activity against tyrosinase is also sensitive to structural changes. Methyl substitution on the phenyl ring at the N3 position can improve activity, likely due to enhanced hydrophobic interactions with the enzyme's active site. A methyl group at the meta position was found to be more effective than at the para position. nih.gov

Table 2: Enzyme Inhibition Data for Selected Quinazolinone Derivatives

| Enzyme Target | Derivative Type | Key Structural Feature | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Imines bearing quinazolin-4(3H)-one | 3,5-bis(trifluoromethyl)phenyl at N3 | Ki = 4.20 nM | bezmialem.edu.tr |

| Butyrylcholinesterase (BChE) | Imines bearing quinazolin-4(3H)-one | 3,5-bis(trifluoromethyl)phenyl at N3 | Ki = 1.22 nM | bezmialem.edu.tr |

| α-Glycosidase | Imines bearing quinazolin-4(3H)-one | 4-chlorophenyl at N3 | IC50 = 0.34 nM | bezmialem.edu.tr |

| CDK2 | Quinazolin-4(3H)-one hydrazide | 3,4-dichloro-2-fluorophenylamino at C6 | IC50 = 0.173 µM | nih.gov |

| HER2 | Quinazolin-4(3H)-one hydrazide | 3,4-dichloro-2-fluorophenylamino at C6 | IC50 = 0.079 µM | nih.gov |

| Tyrosinase | Phenylamino quinazolinone | 3-methylphenyl at N3 | Potent Inhibition | nih.gov |

Relationship Between Chemical Structure and Receptor Binding Affinity

The interaction between a quinazolinone derivative and its biological target at the molecular level dictates its binding affinity and subsequent biological effect. Molecular docking and SAR studies have illuminated these relationships for various receptors.

In the case of NF-κB inhibition, the binding of quinazolinone derivatives is facilitated by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov For example, the fluorine atom on the quinazolinone core can form crucial hydrogen bonds with residues like Arg305 and Asp271 in the binding pocket. nih.gov The amino group of certain C2-substituted derivatives has been observed to form hydrogen bonds with Asp239 and Lys241. nih.gov

For epidermal growth factor receptor (EGFR) kinase inhibitors, the quinazoline core acts as a scaffold that positions key substituents to interact with the ATP-binding site. frontiersin.org The binding affinity is influenced by substitutions on the 4-anilino moiety, which is a common feature in many EGFR inhibitors. mdpi.com Modifications here can enhance interactions within the hydrophobic pockets of the receptor. mdpi.com

The antibacterial activity of some quinazolinones is attributed to their ability to bind to penicillin-binding proteins (PBPs), specifically the allosteric site of PBP2a in MRSA. acs.orgnih.gov This binding induces a conformational change that opens the active site, allowing β-lactam antibiotics to bind and exert their effect, a mechanism that explains the observed synergy between these compounds and traditional antibiotics. nih.gov

Influence of Lipophilicity and Steric Factors on Biological Profile

Lipophilicity: The quinazolinone scaffold is inherently lipophilic, a property that can aid in its penetration of biological membranes, including the blood-brain barrier. nih.govresearchgate.net This is advantageous for developing drugs targeting the central nervous system. However, lipophilicity must be carefully balanced. SAR studies have shown that while small lipophilic substituents can increase antiproliferative activity, a general increase in hydrophilicity on certain parts of the molecule can lead to a loss of activity. mdpi.comnih.gov The moderate electron-donating properties and lipophilicity of methyl groups, for example, have been shown to be beneficial for tyrosinase inhibition. nih.gov

Steric Factors: The size and shape of substituents have a profound impact on biological activity. Bulkier substituents at the C7 position have been found to be favorable for EGFR inhibitory activity. mdpi.com Conversely, increasing the length of an alkyl chain at the C2 position can lead to steric hindrance and unfavorable interactions within a binding pocket. nih.gov The preference of larger C2-substituted derivatives for more spacious binding sites is a clear example of how steric factors can dictate the molecular basis of action. nih.gov

Computational Chemistry and in Silico Approaches in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like quinazolinone derivatives interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of quinazolin-4(3H)-one derivatives with various protein kinases, which are crucial targets in cancer therapy. These simulations reveal key interactions with amino acid residues in the ATP-binding pocket of these enzymes.

For instance, docking analyses of quinazolin-4(3H)-one derivatives with HER2 kinase have shown interactions mediated by hydrogen bonds with residues like Met801, Leu800, Ser728, Thr862, and Asp863. nih.gov Additionally, several alkyl and pi-alkyl interactions with Leu726, Val734, Ala751, Lys753, Leu852, and Arg849 contribute to the stability of the ligand-protein complex. nih.gov When compared with known inhibitors like lapatinib (B449), these quinazolinone compounds demonstrated unique and sometimes superior interaction patterns, such as engaging with the critical active site residue Asp863, which lapatinib fails to do. nih.gov

In studies involving Epidermal Growth Factor Receptor (EGFR) kinase , derivatives of quinazolin-4(3H)-one have been shown to act as ATP competitive type-I inhibitors. nih.govnih.gov Docking simulations indicate that these compounds interact with the DFG motif residue Asp855, a key component of the ATP-binding site. nih.gov This interaction is considered superior to that of established drugs like erlotinib (B232), which lacks this critical DFG motif engagement. nih.gov

Similarly, when docked with Cyclin-Dependent Kinase 2 (CDK2) , these compounds were identified as ATP non-competitive type-II inhibitors. nih.govnih.gov This suggests a different mechanism of action compared to their activity on EGFR. The versatility of the quinazolinone scaffold allows it to bind to a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), through specific interactions within their respective active sites. nih.govnih.govekb.egrsc.org

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score (in kcal/mol) or correlated with experimental data like the half-maximal inhibitory concentration (IC50). These predictions are vital for ranking potential drug candidates and comparing their potency against known inhibitors.

Studies on quinazolin-4(3H)-one derivatives have demonstrated their potent inhibitory activity against multiple tyrosine kinases. For example, certain derivatives exhibited strong inhibition of CDK2, with IC50 values (0.173 ± 0.012 µM) nearly identical to the established inhibitor imatinib (B729) (0.131 ± 0.015 µM). nih.gov Against EGFR, these compounds showed excellent inhibitory activity (e.g., IC50 = 0.097 ± 0.019 µM), comparable to the positive control erlotinib (IC50 = 0.056 ± 0.012 µM). nih.gov